molecular formula C8H15NO3 B13196957 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid

Cat. No.: B13196957
M. Wt: 173.21 g/mol
InChI Key: OEFJYZQNZWEOKW-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopentane ring with an aminomethyl group and a hydroxyacetic acid moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride to form the aminomethylcyclopentane intermediate. This intermediate is then subjected to a reaction with glyoxylic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as chloroform and water, and the process may be optimized using various catalysts and temperature controls .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and yield optimization. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy group to an alkane or the carboxylic acid to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

Scientific Research Applications

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyacetic acid moiety may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid is unique due to its combination of a cyclopentane ring, aminomethyl group, and hydroxyacetic acid moiety. This unique structure provides distinct reactivity and binding properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopentyl]-2-hydroxyacetic acid

InChI

InChI=1S/C8H15NO3/c9-5-8(3-1-2-4-8)6(10)7(11)12/h6,10H,1-5,9H2,(H,11,12)

InChI Key

OEFJYZQNZWEOKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C(C(=O)O)O

Origin of Product

United States

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